2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
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Description
The compound “2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile” has a molecular formula of C20H13N3O2. It has an average mass of 327.336 Da and a monoisotopic mass of 327.100769 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc(O)c(c1)-n2nc3ccccc3n2
. This representation provides a text-based way to describe the structure of a chemical compound.
Scientific Research Applications
Fluorescent Properties and Applications
One significant application of derivatives similar to 2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is in the development of fluorescent materials. For instance, oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives synthesized through complex organic reactions have been studied for their fluorescent properties. Some of these compounds demonstrated potential as fluorescent whitening agents for polyester fibers, indicating their utility in material science and textile engineering (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial Activity
Another application area is in the exploration of antimicrobial activities. Benzimidazole condensed ring systems, including those related to the query compound, have been synthesized with anticipated antimicrobial activities. Some derivatives have shown in vitro antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Badawey & Gohar, 1992). This area of research is crucial in addressing the ongoing challenge of antibiotic resistance.
Corrosion Inhibition
Derivatives of benzimidazole, including those structurally related to the specified compound, have been studied for their inhibitive action against the corrosion of metals in acidic solutions. This application is particularly relevant in industrial chemistry, where corrosion resistance is crucial for extending the life span of metal components and structures (Khaled, 2003).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds containing benzimidazole derivatives represent another important research direction. These studies often aim at exploring the chemical reactivity of such compounds and developing new synthetic methods that could be applied in the production of pharmaceuticals and other bioactive molecules (Bassyouni et al., 2012).
Optical Properties
The optical properties of pyrido[1,2-a]benzimidazole derivatives have also been a subject of research. Studies involving the synthesis and characterization of these compounds have revealed interesting absorbance and fluorescence spectra, making them potential candidates for applications in optical materials and sensors (Ge et al., 2011).
Properties
IUPAC Name |
2-(2-hydroxy-5-methylbenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c1-12-6-7-18(24)15(8-12)19(25)14-9-13(10-21)20-22-16-4-2-3-5-17(16)23(20)11-14/h2-9,11,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIXLDNRATNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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